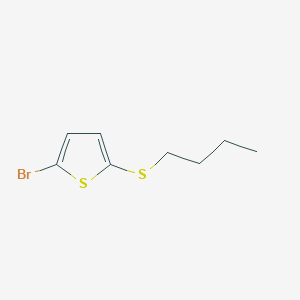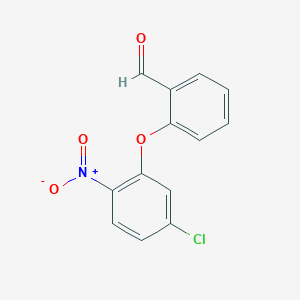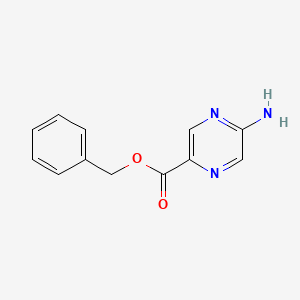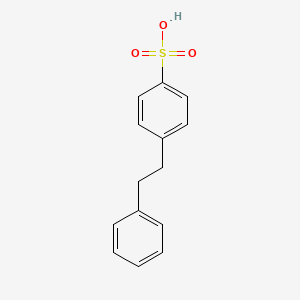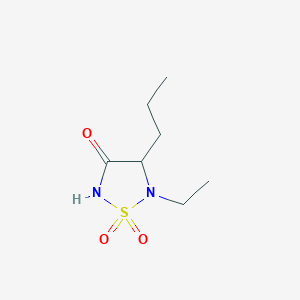
5-Ethyl-4-propyl-1,2,5-thiadiazolidin-3-one1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-4-propyl-1,2,5-thiadiazolidin-3-one1,1-dioxide is a compound belonging to the class of thiadiazolidinones This compound is characterized by the presence of a thiadiazolidine ring, which is a five-membered ring containing sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-4-propyl-1,2,5-thiadiazolidin-3-one1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N-sulfonylketimines with suitable reagents under palladium-catalyzed asymmetric hydrogenation conditions . This method allows for the efficient production of optically active thiadiazolidinones with high enantiomeric excess.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethyl-4-propyl-1,2,5-thiadiazolidin-3-one1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiadiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiadiazolidinones, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Industry: Its unique chemical properties make it a valuable intermediate in the synthesis of other biologically active compounds and materials.
Mecanismo De Acción
The mechanism of action of 5-Ethyl-4-propyl-1,2,5-thiadiazolidin-3-one1,1-dioxide involves its interaction with specific molecular targets, such as serine proteases. The compound binds to the active site of these enzymes, inhibiting their activity by forming a stable complex. This inhibition prevents the enzymes from catalyzing the hydrolysis of peptide bonds in proteins, thereby reducing inflammation and tissue damage .
Comparación Con Compuestos Similares
Similar Compounds
1,2,5-Thiadiazolidin-3-one 1,1-dioxide: A closely related compound with similar inhibitory properties.
Isothiazolidin-3-one 1,1-dioxide: Another related compound with a different ring structure but similar biological activity.
Uniqueness
5-Ethyl-4-propyl-1,2,5-thiadiazolidin-3-one1,1-dioxide stands out due to its specific substituents (propyl and ethyl groups), which can influence its binding affinity and selectivity towards different enzymes. This makes it a valuable compound for designing selective inhibitors with potential therapeutic applications .
Propiedades
Fórmula molecular |
C7H14N2O3S |
|---|---|
Peso molecular |
206.27 g/mol |
Nombre IUPAC |
5-ethyl-1,1-dioxo-4-propyl-1,2,5-thiadiazolidin-3-one |
InChI |
InChI=1S/C7H14N2O3S/c1-3-5-6-7(10)8-13(11,12)9(6)4-2/h6H,3-5H2,1-2H3,(H,8,10) |
Clave InChI |
FDGIMTNHMJGLGL-UHFFFAOYSA-N |
SMILES canónico |
CCCC1C(=O)NS(=O)(=O)N1CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


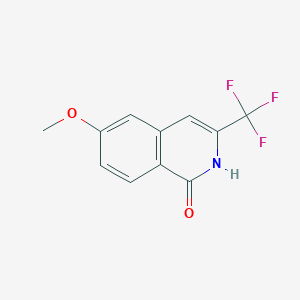


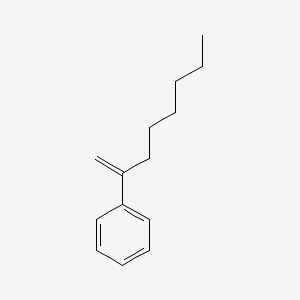
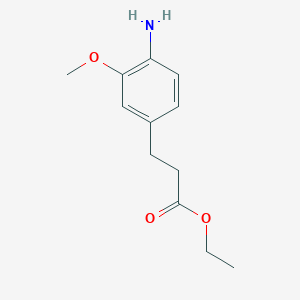
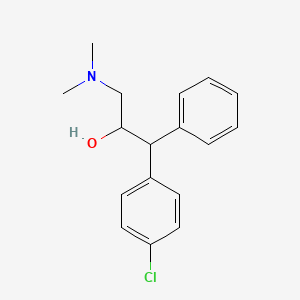
![4,6-Dimethyl-5-nitro-1H-benzo[d]imidazole](/img/structure/B8497053.png)

![Trimethyl({4-[(4-methylphenyl)ethynyl]phenyl}ethynyl)silane](/img/structure/B8497067.png)
